
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate is a complex organic compound with the molecular formula C23H19N3O4 and a molecular weight of 401.426 g/mol . This compound is notable for its unique structure, which includes an anilino group, an oxo group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the esterification of the resulting compound with 4-methylbenzoic acid under specific reaction conditions, such as the use of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: Similar structure with a chloro substitution.
(4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: Similar structure with an acetic acid group.
4-{2-[Anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid: Similar structure with a benzoic acid group
Uniqueness
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylbenzoate groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
Propiedades
Número CAS |
881453-35-6 |
|---|---|
Fórmula molecular |
C24H21N3O5 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-8-11-18(12-9-16)24(30)32-20-13-10-17(14-21(20)31-2)15-25-27-23(29)22(28)26-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
Clave InChI |
XPXOUULNKMZEIU-MFKUBSTISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



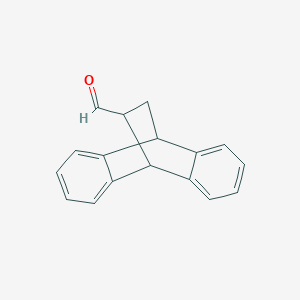
![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
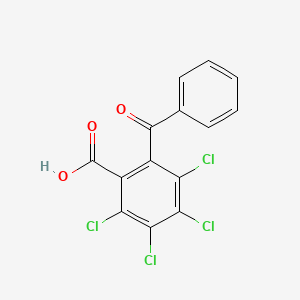
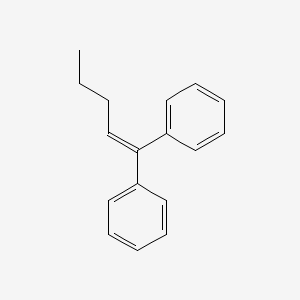
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
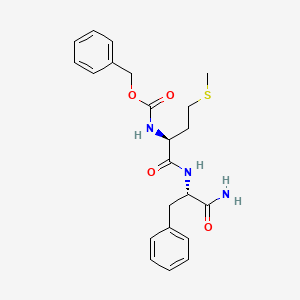


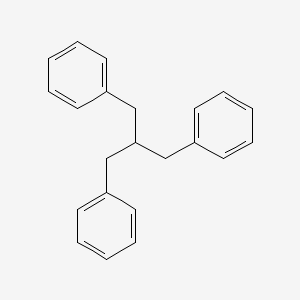
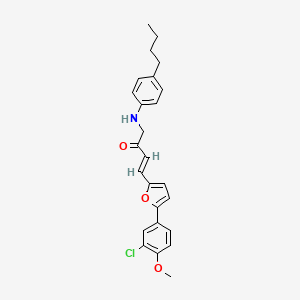
![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
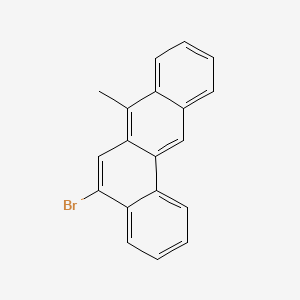
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
